1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core with a piperidine substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The dihydrochloride form indicates that it exists as a salt, enhancing its solubility and stability in various solvents.
This compound is synthesized from readily available precursors and has been studied for its various applications in scientific research, particularly in the fields of pharmacology and organic chemistry.
1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride falls under the classification of heterocyclic compounds, specifically within the subgroup of pyrazolopyridines. Its structure features both a pyrazole ring and a pyridine ring, making it part of a larger family of bicyclic compounds.
The synthesis of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride can be achieved through several synthetic routes. Common approaches include:
The synthetic routes may vary based on the desired yield and purity. Industrial methods often utilize continuous flow chemistry and automated systems to enhance efficiency and reduce costs while minimizing waste.
The molecular formula for 1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride is , with a molecular weight of approximately 275.17 g/mol.
This structure illustrates the unique arrangement of atoms within the compound, highlighting its potential reactivity and interaction with biological targets.
1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the reaction outcomes:
The mechanism of action for 1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems.
Upon binding to its target, this compound may inhibit enzymatic activity or modulate signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer properties. The specific interactions depend on the structural features that allow it to fit into active sites on proteins.
The physical properties include:
Key chemical properties include:
1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride has several significant applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and drug discovery.
The pyrazolo[3,4-b]pyridine nucleus serves as a bioisostere for purine nucleobases, enabling competitive occupation of ATP-binding pockets in kinase catalytic domains. This scaffold achieves high-affinity binding through:
Recent studies demonstrate exceptional kinase inhibition when this core is optimized. For instance, pyrazolo[3,4-b]pyridine derivatives targeting Monopolar Spindle 1 (Mps1/TTK) kinase exhibit low-nanomolar potency (IC₅₀ = 2.596 nM for compound 31), significantly inhibiting proliferation in breast cancer (MDA-MB-468) and leukemia (MV4-11) models [9]. The selectivity profile across 606 wild-type kinases at 1 μM concentration further validates scaffold specificity [9].
Table 1: Substitution Patterns in Clinically Explored Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Position | Common Substituents | Frequency (%) | Biological Impact |
---|---|---|---|
N1 | Methyl | 31.78% | Enhanced metabolic stability and membrane permeability |
N1 | Aryl groups | 15.17% | Extended π-system for hydrophobic pocket engagement |
C3 | Hydrogen | 30.83% | Minimal steric hindrance for hinge binding |
C3 | Methyl | 46.77% | Moderate lipophilicity increase without conformational penalty |
C3 | Piperidinyl | <5% | Vector for salt formation and targeting allosteric sites |
Data derived from SciFinder analysis of >300,000 compounds [2]
Tropomyosin receptor kinases (TRKA, TRKB, TRKC encoded by NTRK1, NTRK2, NTRK3) constitute critical signaling nodes in neuronal development and oncogenesis. These receptors dimerize upon neurotrophin binding, activating downstream pathways (PI3K, RAS/MAPK/ERK, PLC-γ) that drive proliferation and survival [3] [10]. Oncogenic activation occurs primarily through:
While NTRK fusions occur in <1% of common carcinomas, their prevalence exceeds 90% in rare tumors like secretory breast carcinoma and infantile fibrosarcoma [10]. This genomic context creates a therapeutic window for TRK inhibition. First-generation TRK inhibitors (larotrectinib, entrectinib) demonstrate unprecedented response rates (>75%) in NTRK-fusion positive cancers regardless of histology, validating the "tumor-agnostic" paradigm [3] [10]. However, acquired resistance via solvent-front mutations (TRKA-G595R, TRKC-G623R) necessitates next-generation inhibitors with alternative chemotypes.
Table 2: Clinically Advanced TRK Inhibitors and Their Structural Features
Compound | Core Structure | Development Status | Key Pharmacological Properties |
---|---|---|---|
Larotrectinib (LOXO-101) | Pyrazolo[1,5-a]pyrimidine | FDA-approved (2018) | Pan-TRK inhibitor; CNS penetration |
Entrectinib | Indazole | FDA-approved (2019) | TRK/ROS1/ALK inhibition |
Selitrectinib (LOXO-195) | Pyrazolo[1,5-a]pyrimidine | Phase II | Addresses solvent-front mutations |
Repotrectinib (TPX-0005) | Macrocyclic pyrazolo[1,5-a]pyridine | Phase I/II | Overcomes G595R/G667C mutations |
Source: Pharmacological reviews and clinical trial reports [3] [10]
The strategic incorporation of piperidine at C3 of pyrazolo[3,4-b]pyridine leverages distinct pharmaceutical advantages:
The stereochemical environment of piperidin-3-yl substitution is particularly consequential. Computational analyses reveal distinct binding modes for (R)- and (S)-enantiomers in kinase ATP pockets due to differential hydrogen bonding networks [4]. In 1-methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride, the basic nitrogen's protonation state modulates membrane permeability (neutral form) versus target engagement (protonated form) [7].
Table 3: Impact of Piperidine Substitution on Drug Properties
Parameter | Piperidine Advantage | Structural Basis |
---|---|---|
Solubility | >10-fold increase in hydrochloride salts | Ionizable amine (pKₐ 10.5) enables salt formation |
Selectivity | 5-100x kinase selectivity index | 3D projection avoids conserved ATP-pocket residues |
Synthetic Yield | 70-85% in reductive amination | Sterically unhindered amine facilitates reactions |
Metabolic Stability | t₁/₂ > 120 min in microsomes | Resistance to CYP3A4-mediated oxidation |
Conformational Flexibility | ΔG = 4-8 kJ/mol for ring flip | Chair-boat transition enables target complementarity |
Data compiled from piperidine drug development studies [4] [7]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3